molecular formula C22H26N2O5 B2778448 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide CAS No. 2034392-29-3

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide

Cat. No.: B2778448
CAS No.: 2034392-29-3
M. Wt: 398.459
InChI Key: CHAXJEBFSUSPDP-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-methoxynaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-28-19-8-6-16-4-2-3-5-17(16)18(19)7-9-20(25)23-12-14-29-15-13-24-21(26)10-11-22(24)27/h2-6,8H,7,9-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAXJEBFSUSPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCCOCCN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : 338.42 g/mol
  • Purity : Typically around 95%.

The structure includes a pyrrolidinone ring, an ethoxyethyl chain, and a methoxynaphthalene group, which contribute to its unique biological properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar compounds derived from the pyrrolidine scaffold. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a broad-spectrum anticonvulsant, demonstrating effective protection in various seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (PTZ), and the 6-Hz test in mice .

The compound's effectiveness in these models suggests that it may serve as a candidate for treating different types of epilepsy. The pharmacological evaluation indicates that it possesses favorable safety profiles and good permeability characteristics in ADME-Tox studies.

The mechanism of action for this compound likely involves modulation of neurotransmitter systems or direct interaction with specific molecular targets such as receptors or enzymes involved in neuronal excitability. This interaction can lead to alterations in synaptic transmission and neuronal firing patterns .

Synthesis and Evaluation

The synthesis of this compound typically involves multiple steps starting from the preparation of the pyrrolidinone ring to the introduction of functional groups via etherification and nucleophilic substitution reactions. These synthetic routes are critical for optimizing yields and ensuring the purity of the final product.

In vitro studies have shown that derivatives of this compound exhibit diverse biological activities. For example, compounds integrating fragments from established antiepileptic drugs have demonstrated significant anticonvulsant effects across various animal seizure models .

Comparative Table of Biological Activities

Compound NameBiological ActivityModel UsedEffective Dose (ED50)
AS-1AnticonvulsantMES79.5 mg/kg
6 Hz22.4 mg/kg
PTZ123.2 mg/kg

Q & A

Q. What are the key synthetic routes for preparing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core followed by coupling with the methoxynaphthalene moiety. A common approach includes:

  • Step 1 : Formation of the pyrrolidinone ring via cyclization reactions using reagents like succinic anhydride.
  • Step 2 : Functionalization of the ethoxyethyl linker via nucleophilic substitution (e.g., using bromoethyl ether derivatives).
  • Step 3 : Amide coupling between the activated carboxylic acid (e.g., using EDCI or HATU) and the methoxynaphthalene-propaneamine intermediate. Solvents such as dimethylformamide (DMF) and bases like triethylamine are critical for optimizing yields .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxynaphthalene protons appearing as distinct aromatic signals (δ 6.8–8.2 ppm) and pyrrolidinone carbonyls at ~175 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₉N₂O₅: 413.2078).
  • HPLC-PDA : Assesses purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while dichloromethane minimizes side reactions in acid-sensitive steps .
  • Catalysis : Use of 4-dimethylaminopyridine (DMAP) accelerates amide bond formation.
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves regioselectivity .
  • Workflow Automation : Computational tools (e.g., ICReDD’s reaction path search) predict optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Purity Checks : Contaminants like unreacted intermediates (e.g., methoxynaphthalene derivatives) may interfere; re-purify via preparative HPLC .
  • Structural Confirmation : Re-analyze stereochemistry via X-ray crystallography, as incorrect configurations in the pyrrolidinone ring can alter bioactivity .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models the electronic properties of the pyrrolidinone ring, identifying sites prone to oxidation or nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates binding to targets (e.g., enzymes with hydrophobic pockets), highlighting key interactions between the methoxynaphthalene group and aromatic residues .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.2) and metabolic stability, guiding structural modifications .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Factorial Design : Vary substituents systematically (e.g., methoxy vs. ethoxy on naphthalene) and assess impacts on potency using ANOVA .
  • Fragment-Based Screening : Replace the pyrrolidinone ring with alternative heterocycles (e.g., piperidinone) to probe steric and electronic effects .
  • High-Throughput Screening (HTS) : Test derivatives against a panel of kinases or GPCRs to identify off-target interactions .

Q. What methodologies address stability challenges under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via LC-MS.
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethoxyethyl chain oxidation) .

Q. How to analyze stereochemical influences on pharmacological activity?

  • Chiral Chromatography : Separate enantiomers using Chiralpak® columns and polar organic mobile phases .
  • Circular Dichroism (CD) : Correlate absolute configuration with activity; e.g., (R)-isomers may show higher affinity due to spatial complementarity with targets .
  • Cocrystallization Studies : Resolve X-ray structures of the compound bound to its target to map stereochemical requirements .

Methodological Resources

  • Data Management : Use chemical software (e.g., ChemAxon) for reaction simulation and data integrity .
  • Experimental Reproducibility : Document protocols using platforms like ELN (Electronic Lab Notebooks) with metadata tags for solvent batches and catalyst lots .
  • Collaborative Frameworks : Adopt ICReDD’s computational-experimental feedback loop to accelerate discovery .

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